PDE7B Inhibition Affinity vs. Benchmarked PDE7B Inhibitor BRL-50481
The target compound inhibits recombinant full-length human PDE7B with a Ki of 910 nM in an IMAP fluorescence polarization assay using fluorescently labeled cAMP as substrate (15 min incubation) [1]. In contrast, the well-characterized PDE7B inhibitor BRL-50481 exhibits a reported IC50 of approximately 180–260 nM under comparable assay conditions [2]. While the target compound is less potent, its structural divergence from the purine-like scaffold of BRL-50481 provides a distinct chemotype for PDE7B lead exploration with potentially different selectivity profiles.
| Evidence Dimension | PDE7B inhibitory affinity |
|---|---|
| Target Compound Data | Ki = 910 nM |
| Comparator Or Baseline | BRL-50481 (IC50 ≈ 180–260 nM) |
| Quantified Difference | ~3.5–5-fold lower potency |
| Conditions | Recombinant human PDE7B; IMAP FP assay; 15 min; cAMP substrate |
Why This Matters
This quantifies the PDE7B engagement potential of the bipyridine-benzothiophene scaffold relative to a widely used tool compound, enabling informed selection for PDE7B chemical biology campaigns seeking novel chemotypes.
- [1] BindingDB BDBM50150171; CHEMBL3770470. Ki = 910 nM for recombinant full-length human PDE7B. View Source
- [2] Smith SJ, et al. BRL-50481, a selective inhibitor of phosphodiesterase 7B: chemical biology tool for cAMP signaling. Mol Pharmacol. 2004;66(6):1679-89. View Source
